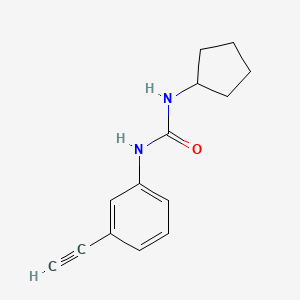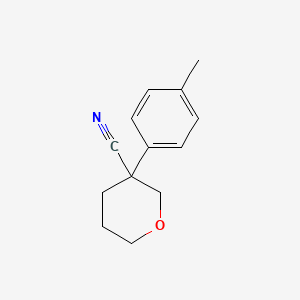
(3-Ethyl-6-methylpyridin-2-YL)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Ethyl-6-methylpyridin-2-yl)methanol: is an organic compound with the molecular formula C₉H₁₃NO It is a derivative of pyridine, featuring an ethyl group at the third position, a methyl group at the sixth position, and a hydroxymethyl group at the second position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethyl-6-methylpyridin-2-yl)methanol can be achieved through several methods. One common approach involves the alkylation of 2-hydroxymethylpyridine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions: (3-Ethyl-6-methylpyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: (3-Ethyl-6-methylpyridin-2-yl)carboxylic acid.
Reduction: (3-Ethyl-6-methylpyridin-2-yl)methanamine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: (3-Ethyl-6-methylpyridin-2-yl)methanol is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as a ligand in coordination chemistry. It can form complexes with metal ions, which are investigated for their biological activities.
Medicine: The compound is explored for its potential pharmacological properties. Derivatives of this compound are being studied for their activity against various diseases, including cancer and neurological disorders.
Industry: In the industrial sector, this compound is used as an intermediate in the production of agrochemicals and pharmaceuticals. Its versatility in chemical reactions makes it a valuable component in manufacturing processes.
作用機序
The mechanism of action of (3-Ethyl-6-methylpyridin-2-yl)methanol involves its interaction with specific molecular targets. In biological systems, it can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application.
類似化合物との比較
(3-Ethyl-6-methylpyridin-2-yl)methanamine: A reduced form of (3-Ethyl-6-methylpyridin-2-yl)methanol with an amine group.
(3-Ethyl-6-methylpyridin-2-yl)carboxylic acid: An oxidized form with a carboxyl group.
(3-Ethyl-6-methylpyridin-2-yl)ethyl ether: A substituted derivative with an ethyl ether group.
Uniqueness: this compound is unique due to its hydroxymethyl group, which allows for a wide range of chemical modifications. This versatility makes it a valuable compound in synthetic chemistry and various research applications.
特性
分子式 |
C9H13NO |
|---|---|
分子量 |
151.21 g/mol |
IUPAC名 |
(3-ethyl-6-methylpyridin-2-yl)methanol |
InChI |
InChI=1S/C9H13NO/c1-3-8-5-4-7(2)10-9(8)6-11/h4-5,11H,3,6H2,1-2H3 |
InChIキー |
GITOBLGVUONBMI-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(N=C(C=C1)C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


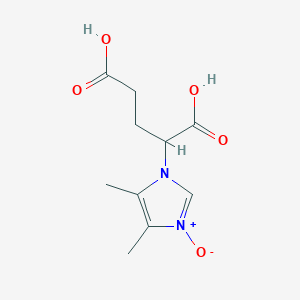
![Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [hydroxy(2-methoxyphenyl)methyl]phosphonate](/img/structure/B13206407.png)
![[(1S,2S)-2-amino-2-(methoxycarbonyl)cyclopropyl]acetic acid hydrochloride](/img/structure/B13206420.png)

![2-[(3-Methylphenyl)sulfanyl]acetaldehyde](/img/structure/B13206433.png)

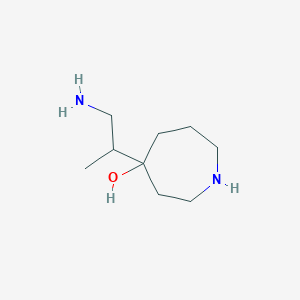
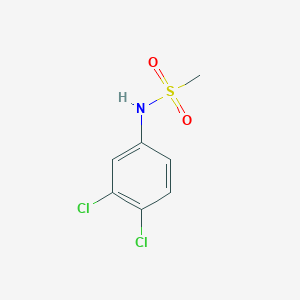

![3-[(Benzyloxy)methyl]-3-(bromomethyl)bicyclo[3.1.0]hexane](/img/structure/B13206474.png)
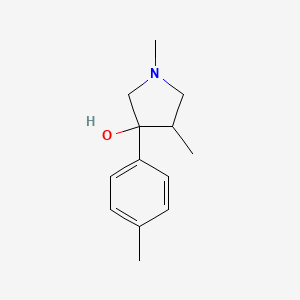
![Ethyl 2-[2-(2,5-dimethylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13206482.png)
